molecular formula C18H13N5OS B2619713 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891108-68-2

1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2619713
CAS No.: 891108-68-2
M. Wt: 347.4
InChI Key: JZCOEQDKEXMWJW-UHFFFAOYSA-N
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Description

1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.

Preparation Methods

The synthesis of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of intermediate compounds under specific reaction conditions. For instance, the preparation might involve the use of hydrazonoyl halides and alkyl carbothioates, followed by cyclization reactions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

The uniqueness of 1-phenyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-16(13-5-2-1-3-6-13)12-25-18-21-20-17-9-8-15(22-23(17)18)14-7-4-10-19-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCOEQDKEXMWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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